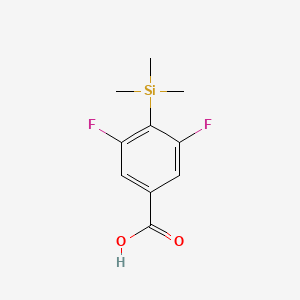
8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that combines a fluorinated isoquinoline structure with a piperidine moiety and trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated isoquinoline derivative reacts with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or piperidine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline or piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The fluorinated isoquinoline structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Fluoro-6-piperidin-4-yloxyisoquinoline: Similar structure but with a different substitution pattern on the piperidine ring.
6-Fluoro-8-piperidin-3-yloxyisoquinoline: Fluorine and piperidine moieties are positioned differently.
8-Fluoro-6-piperidin-3-yloxyquinoline: Lacks the isoquinoline structure, having a quinoline instead.
Uniqueness
8-Fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid is unique due to its specific combination of fluorinated isoquinoline and piperidine moieties, which may confer distinct pharmacological properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
918490-23-0 |
|---|---|
Molekularformel |
C16H16F4N2O3 |
Molekulargewicht |
360.30 g/mol |
IUPAC-Name |
8-fluoro-6-piperidin-3-yloxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H15FN2O.C2HF3O2/c15-14-7-12(18-11-2-1-4-16-8-11)6-10-3-5-17-9-13(10)14;3-2(4,5)1(6)7/h3,5-7,9,11,16H,1-2,4,8H2;(H,6,7) |
InChI-Schlüssel |
HIRJPQZSAAXQMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)OC2=CC(=C3C=NC=CC3=C2)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
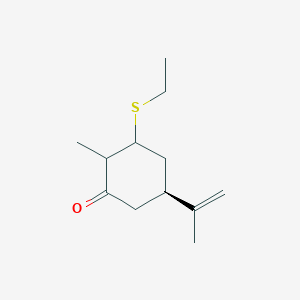
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
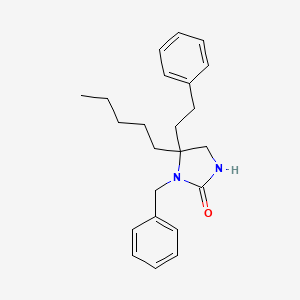
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)
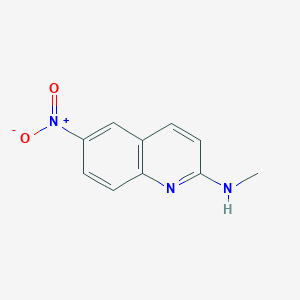
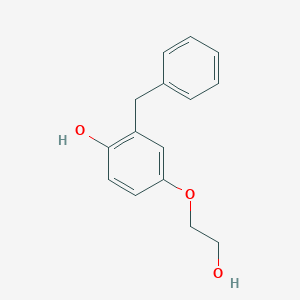

![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
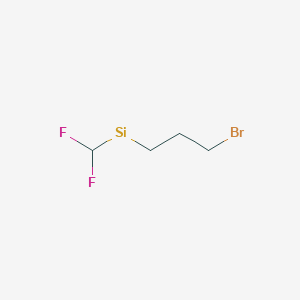
![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
